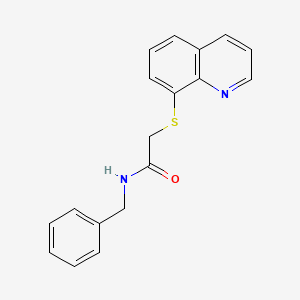
4-(3,4-dimethoxyphenyl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-dimethoxyphenyl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a useful research compound. Its molecular formula is C23H23NO4 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.16270821 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Characterization and Molecular Structure
A study on the structural parameters and spectroscopic characterization of similar quinolinedione compounds utilized DFT and TD-DFT/PCM calculations. This research provides insights into their NLO (Non-Linear Optical) properties, electronic interactions, and reactivity descriptors, suggesting potential applications in materials science and molecular engineering (Wazzan, Al-Qurashi, & Faidallah, 2016).
Synthetic Approaches
Oxidative demethylation techniques have been explored for synthesizing quinolinediones, indicating a methodology for generating diverse quinoline derivatives. This approach underlines the versatility of quinolinediones in chemical syntheses and their potential utility in developing novel compounds with varied biological activities (Kitahara, Nagatsu, Shibano, & Kubo, 1997).
Anticancer Potential
Derivatives of quinolinedione, such as 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one, have demonstrated potent cytotoxicity against tumor cell lines. This research highlights the anticancer potential of quinolinedione derivatives, suggesting that they could serve as promising leads for developing new anticancer agents (Chen et al., 2013).
Electronic Properties and Materials Application
Quinolinediones have been studied for their electronic properties, suggesting applications in electronic materials. For instance, molecular docking studies on novel quinolinedione derivatives have indicated potential utility in binding to specific proteins, implying applications in drug development and materials science (Patel et al., 2022).
Molecular Conformation and Crystal Packing
Research on substituted 4-phenylquinolines, related to quinolinediones, has contributed to understanding molecular conformation and crystal packing. This knowledge is crucial for designing molecules with desired physical and chemical properties for applications in pharmaceuticals and materials science (Sarveswari, Prasath, Mathew, Chopra, Narasimhamurthy, & Vijayakumar, 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3,4-dimethoxyphenyl)-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-27-20-9-8-15(12-21(20)28-2)17-13-22(26)24-18-10-16(11-19(25)23(17)18)14-6-4-3-5-7-14/h3-9,12,16-17H,10-11,13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHSQXPVQWPXFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5521944.png)
![3-(3-hydroxy-3-methylbutyl)-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5521954.png)
![2-(4-chlorophenyl)-3-[5-(3-chlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5521955.png)
![1-(ethylsulfonyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B5521956.png)


![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5521981.png)
![3-({[2-(1H-pyrazol-1-yl)benzyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5521984.png)
![4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(2-methyl-1,3-benzothiazol-6-yl)butanamide](/img/structure/B5521994.png)
![2-(3-methoxybenzyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5521997.png)
![N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methylbenzamide](/img/structure/B5522003.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5522026.png)
![(1S*,5R*)-3-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5522038.png)
![ethyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5522043.png)
